molecular formula C5H2F5NS B12864551 4-(Pentafluoroethyl)-1,3-thiazole CAS No. 1824049-08-2

4-(Pentafluoroethyl)-1,3-thiazole

Cat. No.: B12864551
CAS No.: 1824049-08-2
M. Wt: 203.14 g/mol
InChI Key: XUJFVKVKUXFRJS-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentafluoroethyl)-1,3-thiazole typically involves the introduction of the pentafluoroethyl group into the thiazole ring. One common method is the Sandmeyer-type reaction, which proceeds at room temperature under mild conditions. This reaction involves the conversion of aromatic and heteroaromatic diazonium salts into the corresponding pentafluoroethyl thioethers using a stable fluoroalkylthiolation reagent in the presence of catalytic amounts of elemental copper .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Sandmeyer-type reaction and the availability of stable fluoroalkylthiolation reagents suggest that this method could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-(Pentafluoroethyl)-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethyl)-1,3-thiazole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby affecting cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pentafluoroethyl)-1,3-thiazole include other fluorinated thiazoles and heterocyclic compounds with similar structural features. Examples include trifluoromethyl-substituted thiazoles and other perfluoroalkyl-substituted heterocycles .

Uniqueness

The uniqueness of this compound lies in the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make the compound particularly valuable in applications requiring enhanced chemical resistance and biological activity.

Properties

CAS No.

1824049-08-2

Molecular Formula

C5H2F5NS

Molecular Weight

203.14 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazole

InChI

InChI=1S/C5H2F5NS/c6-4(7,5(8,9)10)3-1-12-2-11-3/h1-2H

InChI Key

XUJFVKVKUXFRJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(C(F)(F)F)(F)F

Origin of Product

United States

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